molecular formula C22H31N3O4 B12503090 tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

Cat. No.: B12503090
M. Wt: 401.5 g/mol
InChI Key: MRMRZYOSJULDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate (CAS 2641512-32-3) is a chemical building block of significant interest in the design and synthesis of novel bifunctional compounds, particularly Proteolysis-Targeting Chimeras (PROTACs) . This compound features a piperidine and a glutarimide moiety, connected via a tert-butyl acetamide linker. The glutarimide (2,6-dioxopiperidin-3-yl) group is a critical structural component that can facilitate the recruitment of E3 ubiquitin ligase complexes, such as the cereblon (CRBN) ligase . This recruitment is a fundamental step in the mechanism of action of PROTACs, which are heterobifunctional molecules that target specific proteins of interest for ubiquitination and subsequent degradation by the proteasome. The tert-butyl ester group in its structure offers a handle for further synthetic modification, allowing researchers to conjugate this E3 ligase-recruiting ligand to a target-protein-binding moiety via a suitable linker . The primary research application of this compound is in the development of targeted protein degradation technologies for investigating disease pathways and exploring new therapeutic strategies, with recent patent literature highlighting the use of similar bifunctional compounds for the targeted degradation of cyclin-dependent kinases like CDK2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation .

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl 2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C22H31N3O4/c1-22(2,3)29-20(27)14-25-12-10-16(11-13-25)15-4-6-17(7-5-15)23-18-8-9-19(26)24-21(18)28/h4-7,16,18,23H,8-14H2,1-3H3,(H,24,26,28)

InChI Key

MRMRZYOSJULDBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Piperidine Formation

A key step in synthesizing the 4-((2,6-dioxopiperidin-3-yl)amino)phenyl moiety involves coupling a boronic acid with a halogenated aryl intermediate. For example:

  • Reagents : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronic acid) and 4-bromobenzoate derivatives.
  • Conditions : Pd(dtbpf)Cl₂, K₃PO₄, THF/H₂O, 80°C, 12–16 hours.
  • Yield : Up to 99% for analogous couplings.

Detailed Reaction Pathways

Stepwise Synthesis of the Piperidine Core

The tert-butyl-protected piperidin-1-yl acetate is synthesized as follows:

  • Alkylation : tert-Butyl 4-formylpiperidine-1-carboxylate reacts with azetidin-3-ylmethanol under reductive amination conditions (NaBH₃CN, DIPEA).
  • Protection : The carbamate group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in ethanol or DCM.

Table 1: Key Reagents and Yields for Piperidine Core Synthesis

Step Reagents Conditions Yield (%) Source
Alkylation Azetidin-3-ylmethanol, NaBH₃CN, DIPEA DMA, 120°C, 3 hours 67%
Protection Boc anhydride, DCM RT, 16 hours 60–80%

Final Coupling to 2,6-Dioxopiperidine

The phenyl-piperidinyl intermediate is coupled to 2,6-dioxopiperidine via:

  • Nucleophilic Aromatic Substitution : 4-Fluoroisobenzofuran-1,3-dione reacts with 3-aminopiperidine-2,6-dione in acetic acid.
  • Amide Coupling : tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetate is synthesized using HOBt, EDCI, and DIEA in DMF.

Table 2: Conditions for 2,6-Dioxopiperidine Coupling

Method Reagents Solvent/Temp Yield (%) Source
Nucleophilic Substitution 3-Aminopiperidine-2,6-dione, NaOAc Acetic acid, 135°C, 16 hours ~50%
Amide Coupling HOBt, EDCI, DIEA DMF, 15°C, 2 hours 50–70%

Optimization Strategies

Catalyst Selection for Cross-Couplings

Palladium catalysts like Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPentCl are preferred for aryl-boron couplings due to their high efficiency in THF/H₂O mixtures.

Solvent and Temperature Effects

  • High-Temperature Reactions : Acetic acid at 135°C facilitates dioxopiperidine formation.
  • Low-Temperature Workups : Ethyl acetate slurry steps improve crystallinity of intermediates.

Challenges and Mitigation

Stereochemical Control

The 2,6-dioxopiperidine ring’s conformation may require chiral resolution. For example, (R)-configured intermediates are purified via chiral GC or HPLC.

Boc Deprotection

TFA-mediated removal of the tert-butyl group is performed at 0–40°C to avoid side reactions.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods

Method Advantages Limitations
Suzuki Coupling High yield, scalable Requires Pd catalysts
Amide Coupling Mild conditions, broad applicability Moderate yields
Nucleophilic Substitution Simple reagents Harsh conditions (high temp)

Chemical Reactions Analysis

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares motifs with two key analogs:

Compound 15a (2016): Described in a kinase inhibitor study, this molecule contains a tert-butyl carbamate group, a pyrimido[4,5-d][1,3]oxazin-2-one core, and a 2-methoxy-4-(4-methylpiperazin-1-yl)aniline substituent. Unlike the target compound, it lacks the 2,6-dioxopiperidin group but includes a methylpiperazine for solubility and kinase binding .

CAS 2366132-45-6 (2024): A PROTAC-like molecule with a benzamide head, a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group (cereblon binder), and a hexyl-piperazine linker. Its extended structure (MW: 991.14) enables bifunctional activity, contrasting with the simpler piperidine-acetate framework of the target compound .

Data Table: Key Comparative Metrics

Parameter Target Compound Compound 15a (2016) CAS 2366132-45-6 (2024)
Molecular Formula Not explicitly provided Not explicitly provided C55H62N10O8
Molecular Weight Estimated ~450–500 g/mol Not provided 991.14 g/mol
Core Structure Piperidine + phenyl-dioxopiperidin + acetate Pyrimido-oxazinone + tert-butyl carbamate Benzamide + dioxoisoindolinyl + linker
Key Functional Groups tert-Butyl acetate, dioxopiperidin Methylpiperazine, methoxy-phenyl Cereblon binder, hexyl-piperazine
Biological Application PROTAC intermediate Kinase inhibition Targeted protein degradation (PROTAC)
Synthetic Catalyst Not specified Trifluoroacetic acid (TFA) Not specified
Reference -

Biological Activity

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate, identified by its CAS number 2641512-32-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H31N3O4
  • Molecular Weight : 401.50 g/mol
  • IUPAC Name : this compound
  • Purity : Typically reported at 95% in commercial preparations.

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Initial studies suggest potential efficacy against certain cancer cell lines due to its ability to interact with specific protein targets involved in tumor growth and metastasis.
  • Immunomodulatory Effects : The compound may influence immune responses, possibly through modulation of pathways related to immune suppression.
  • Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, it is hypothesized to have effects on neuronal health.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorPotential efficacy against cancer cell lines
ImmunomodulatoryModulation of immune response pathways
NeuroprotectiveSimilarities to neuroprotective agents

Case Study: Antitumor Activity

In a recent study examining the effects of similar compounds on glioblastoma cells, it was found that derivatives of the dioxopiperidine scaffold exhibited significant inhibition of tumor growth. The study emphasized the importance of structural modifications in enhancing the antitumor efficacy of these compounds .

Case Study: Immunomodulation

Another investigation focused on the immunomodulatory effects of related compounds. It was noted that certain derivatives could effectively downregulate IDO activity in immune cells, suggesting a potential application in cancer therapy where immune evasion is a concern .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.